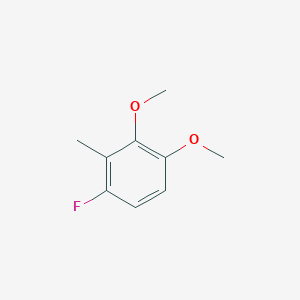

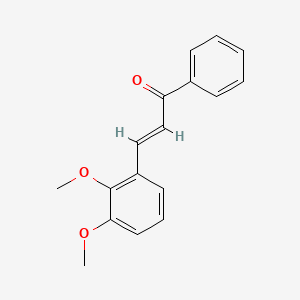

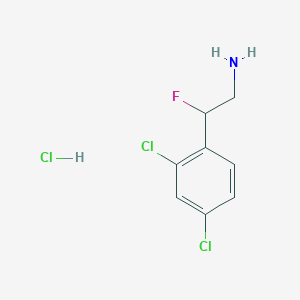

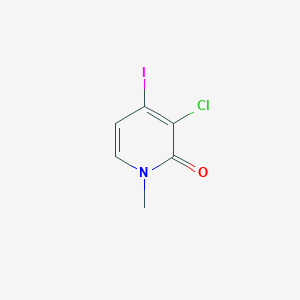

![molecular formula C12H9BO3 B6334404 Dibenzo[b,d]furan-3-ylboronic acid CAS No. 395087-89-5](/img/structure/B6334404.png)

Dibenzo[b,d]furan-3-ylboronic acid

説明

Dibenzo[b,d]furan-3-ylboronic acid is a white to pale yellow solid powder . It is used as an intermediate in organic synthesis and pharmaceuticals, primarily in laboratory research and development, as well as chemical and pharmaceutical production processes .

Synthesis Analysis

This compound can be synthesized through the reaction of aromatic boronic acid and dibenzofuran . The specific preparation method generally involves reacting aromatic boronic acid with dibenzofuran at a lower temperature in a suitable solvent, and the target product is obtained through appropriate separation and purification steps .Molecular Structure Analysis

The molecular formula of this compound is C12H9BO3 . The InChI code is 1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H .Chemical Reactions Analysis

This compound is widely used in various organic synthesis reactions due to its good reactivity and selectivity. It is used in reactions such as diazotization, hydroxylation, and aldehydation .Physical and Chemical Properties Analysis

This compound appears as a white to pale yellow solid powder . It has a melting point of approximately 215-220°C . It is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane .科学的研究の応用

Antimycobacterial Activity

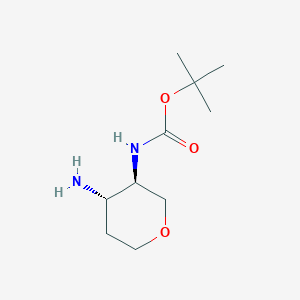

Dibenzo[b,d]furan-3-ylboronic acid derivatives have been investigated for their antimycobacterial properties. A study highlighted the synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates, which showed promising activity against Mycobacterium tuberculosis. The compounds exhibited significant inhibition, with some analogs demonstrating low cytotoxicity against human cell lines, making them potential lead compounds for further antitubercular agent development (Yempala et al., 2014). Additionally, hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and exhibited notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv (Kantevari et al., 2011).

Applications in Organic Electronics

The this compound moiety has been incorporated into various organic electronic applications due to its desirable properties. A study introduced this moiety in the synthesis of a novel anthracene derivative for organic thin-film transistors (OTFTs), highlighting its excellent carrier transport ability, thermal stability, and fluorescence (Zhao et al., 2017). Moreover, dibenzo[b,d]furan-based hole-blocking materials have been designed and synthesized for high-performance blue phosphorescent organic light-emitting diodes (OLEDs), demonstrating low turn-on voltages, high efficiencies, and superior external quantum efficiencies (Hong et al., 2020).

Antidiabetic Potential

This compound derivatives have also shown potential as anti-diabetic agents. A study synthesized novel dibenzo[b,d]furan mono-carboxylic acid derivatives and evaluated their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), identifying compounds with significant in vitro inhibition. These compounds also demonstrated a significant reduction in various blood glucose and cholesterol levels in vivo (Lakshminarayana et al., 2010).

作用機序

Target of Action

Dibenzo[b,d]furan-3-ylboronic acid is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate

Mode of Action

The compound is known for its reactivity and selectivity in various organic synthesis reactions . It is widely used in azo coupling reactions , hydroxylation reactions , and formylation reactions . .

Biochemical Pathways

The compound plays a significant role in the construction of complex organic molecular frameworks

Result of Action

The result of the action of this compound is the formation of complex organic molecular structures

Action Environment

This compound is a white to pale yellow solid powder that is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane . It should be stored under inert gas (nitrogen or argon) at 2-8°C

特性

IUPAC Name |

dibenzofuran-3-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQENSZQWKVWYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3O2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。